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4-Amino-2-bromo-3-hydroxybenzonitrile

Cat. No.: B3029473
CAS No.: 676124-40-6
M. Wt: 213.03
InChI Key: VGUIJZQPLIBOHZ-UHFFFAOYSA-N
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Description

Significance of Aryl Nitriles, Phenols, and Halogenated Amines in Organic Chemistry Research

The chemical functionalities present in 4-Amino-2-bromo-3-hydroxybenzonitrile each contribute significantly to its reactivity and potential applications.

Aryl Nitriles: Aryl nitriles, organic compounds containing a nitrile group (-C≡N) attached to an aromatic ring, are pivotal in organic synthesis. researchgate.netfiveable.me They serve as valuable intermediates that can be transformed into a variety of other functional groups, including amines, amides, and carboxylic acids. numberanalytics.comfiveable.me This versatility makes them crucial in the production of pharmaceuticals, dyes, and agrochemicals. researchgate.netnumberanalytics.com The nitrile group's strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

Phenols: Phenols, characterized by a hydroxyl (-OH) group bonded to an aromatic ring, are another fundamental class of organic compounds. bionity.combritannica.com They are more acidic than alcohols and are highly reactive towards electrophilic aromatic substitution. britannica.comwikipedia.org This reactivity allows for the introduction of various substituents onto the aromatic ring. wikipedia.org Phenols are widely used as precursors in the synthesis of plastics, pharmaceuticals like aspirin, and antiseptics. britannica.comyoutube.com The hydroxyl group can also participate in hydrogen bonding, influencing the molecule's physical properties and biological interactions. britannica.com

Halogenated Amines: The presence of a halogen atom on an aromatic amine introduces unique properties. Halogenation is a key reaction in organic chemistry that adds functionality to molecules. unacademy.com The bromine atom in this compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Ullmann coupling, which are powerful methods for forming carbon-carbon bonds. The amino group (-NH2) can act as a hydrogen bond donor and increases the polarity of the molecule. The combination of these groups on a single aromatic ring creates a highly versatile synthetic intermediate. rsc.org

Strategic Position of this compound in Synthetic and Medicinal Chemistry Scaffolds

The specific arrangement of the amino, bromo, hydroxyl, and nitrile groups on the benzonitrile (B105546) core makes this compound a strategically important scaffold in synthetic and medicinal chemistry. musechem.com Each functional group offers a handle for further chemical modification, allowing for the construction of complex and diverse molecular architectures.

The bromine atom's ability to participate in cross-coupling reactions is particularly significant. This allows for the introduction of a wide range of substituents at the 2-position, a key step in building molecular complexity. The amino and hydroxyl groups can be functionalized through various reactions, such as acylation, alkylation, and etherification, providing further avenues for structural diversification. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, offering additional points for modification. numberanalytics.com This multi-functional nature makes the compound a valuable starting material for the synthesis of libraries of compounds for drug discovery and other applications. musechem.com

Historical Context of Related Benzonitrile Derivatives in Chemical Science

The study of benzonitrile and its derivatives has a rich history. Benzonitrile itself was first reported in 1844 by Hermann Fehling, who synthesized it through the thermal dehydration of ammonium (B1175870) benzoate. atamankimya.comwikipedia.org This discovery laid the groundwork for the exploration of a wide range of benzonitrile derivatives.

Over the years, various synthetic methods for preparing benzonitriles have been developed, including the Rosenmund–von Braun reaction and the ammoxidation of toluene (B28343). wikipedia.org Benzonitrile derivatives have found applications as solvents, and as intermediates in the synthesis of dyes, resins, and pharmaceuticals. atamankimya.com For instance, some benzonitrile derivatives have been investigated for their potential as herbicides and fungicides. The continuous exploration of new benzonitrile derivatives, such as this compound, builds upon this long-standing foundation of research. ontosight.ai

Overview of Key Research Areas Explored for this compound

Research into this compound is primarily focused on its utility as a chemical intermediate and its potential biological activities.

Intermediate in Organic Synthesis: A major area of investigation is its use as a building block for more complex molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a valuable tool for synthetic chemists in academia and industry. musechem.com

Medicinal Chemistry: The compound is being explored for its potential therapeutic properties. Research has indicated that it may serve as a scaffold for the development of new drugs. Studies have suggested potential anti-inflammatory and anticancer activities for this molecule. For example, it has been shown to inhibit the proliferation of certain cancer cell lines in a dose-dependent manner and may induce apoptosis through the activation of caspase pathways. Its anti-inflammatory effects are thought to stem from its ability to inhibit pro-inflammatory cytokines.

Specialty Chemicals: It is also utilized in the production of specialty chemicals, including dyes and pigments. The specific structural features of the molecule can be leveraged to create compounds with desired colorimetric properties.

Below is an interactive data table summarizing the key properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C7H5BrN2O
Molecular Weight 213.03 g/mol
CAS Number 676124-40-6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B3029473 4-Amino-2-bromo-3-hydroxybenzonitrile CAS No. 676124-40-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-bromo-3-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-4(3-9)1-2-5(10)7(6)11/h1-2,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUIJZQPLIBOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Br)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652169
Record name 4-Amino-2-bromo-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676124-40-6
Record name 4-Amino-2-bromo-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 2 Bromo 3 Hydroxybenzonitrile

Precursor Chemistry and Starting Materials for Benzonitrile (B105546) Synthesis

Utilization of Substituted Benzonitriles as Precursors

One effective strategy begins with a benzonitrile molecule that already possesses one or more of the desired functional groups. This precursor is then subjected to further reactions to introduce the remaining substituents. For instance, a commercially available hydroxybenzonitrile, such as 3-hydroxybenzonitrile, can serve as a starting material. nih.gov The existing hydroxyl and cyano groups then act as directing groups in subsequent electrophilic substitution reactions, such as bromination, guiding the incoming substituent to a specific position on the aromatic ring. nih.gov This approach leverages the inherent reactivity of the substituted ring to achieve the desired substitution pattern.

Multi-step Synthetic Approaches to Functionalized Benzonitriles

More commonly, highly substituted benzonitriles are prepared through multi-step sequences that construct the molecule from non-nitrile precursors. These methods offer flexibility in introducing various functional groups in a controlled manner.

Several key multi-step pathways have been established:

From Anilines: A versatile method for preparing benzonitriles involves the Sandmeyer reaction, which starts with an appropriately substituted aniline (B41778). The aniline is first converted into a diazonium salt, which is then treated with a cyanide source, typically copper(I) cyanide, to yield the benzonitrile. youtube.com This method is particularly useful as anilines are readily available through the reduction of nitroarenes. youtube.comlibretexts.org

From Benzaldehydes: Substituted benzaldehydes can be converted into benzonitriles in a one-pot or two-step process. rsc.orgsemanticscholar.org The aldehyde first reacts with hydroxylamine (B1172632) to form an aldoxime intermediate. google.com This intermediate is then dehydrated using various reagents to yield the final benzonitrile product. rsc.orgsemanticscholar.org Green chemistry approaches have been developed using recyclable ionic liquids that can act as both a solvent and a catalyst for this transformation. rsc.orgresearchgate.net

From Benzoxazolones: A specific route to 4-amino-3-hydroxybenzonitrile (B1279274) derivatives starts from 2-benzoxazolinone (B145934). google.comgoogle.com This precursor is first brominated, then the resulting 6-bromo-2(3H)-benzoxazolone undergoes a reaction with a cyanide source, such as copper(I) cyanide, to introduce the nitrile group. Subsequent cleavage of the oxazolone (B7731731) ring under basic conditions reveals the amino and hydroxyl functionalities. google.comgoogle.com This pathway effectively uses the benzoxazolone core as a protecting group for the ortho-amino-phenol moiety while other functional groups are introduced.

Functional Group Introduction Strategies

The successful synthesis of 4-Amino-2-bromo-3-hydroxybenzonitrile hinges on the precise and controlled introduction of the amino, bromo, and hydroxyl groups onto the benzene (B151609) ring. The order of these introductions and the methods used are crucial for achieving the correct regiochemistry.

Regioselective Bromination of Hydroxybenzonitriles

The introduction of a bromine atom at a specific position on an already substituted benzene ring is a key challenge. In the case of a precursor like 3-hydroxybenzonitrile, the hydroxyl group is an activating, ortho, para-director, while the cyano group is a deactivating, meta-director. Electrophilic aromatic bromination of 3-hydroxybenzonitrile can lead to a mixture of products. nih.gov However, reaction conditions can be optimized to favor a specific isomer. Theoretical analysis and experimental verification have shown that the use of specific brominating agents and control of temperature can significantly influence the positional selectivity of the bromination. nih.gov For example, N-bromosuccinimide (NBS) is known to be a highly regioselective brominating agent for electrophilic aromatic brominations. nih.gov

Table 1: Regioselective Bromination Conditions and Outcomes

Starting MaterialBrominating AgentConditionsMajor Product(s)Reference
3-HydroxybenzonitrileBr₂Low Temperature2-Bromo-5-hydroxybenzonitrile, 4-Bromo-3-hydroxybenzonitrile nih.gov
Aromatic CompoundsN-Bromosuccinimide (NBS)THFHighly regioselective monobromination nih.gov
ChlorobenzeneBr₂/SO₂Cl₂Ca²⁺-Y zeolite catalystHigh para-selectivity (~97%) researchgate.net

Amination Reactions for Nitrogen Functionality Incorporation

Introducing an amino group onto the aromatic ring can be accomplished through several methods. The most common industrial and laboratory approach is the reduction of a nitro group. This involves an initial nitration of the aromatic ring followed by reduction using agents like catalytic hydrogenation or metals in acidic solution. libretexts.org

Alternative modern approaches include:

The Gabriel Synthesis: This method involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrolysis to release the primary amine. It is a robust method for preparing primary amines. libretexts.org

Reductive Amination: Aldehydes and ketones can be converted into amines by reaction with ammonia (B1221849) or a primary amine in the presence of a reducing agent. This forms an imine intermediate which is then reduced to the amine. libretexts.org

Electrochemical C-H Amidation: Recent advances have demonstrated that C-H bonds on an aromatic ring can be directly converted to C-N bonds. Copper-catalyzed electrochemical oxidation of arenes in the presence of nitriles (acting as the nitrogen source) can form N-arylamides under mild conditions. nih.gov

Table 2: Comparison of Amination Strategies

MethodPrecursorKey ReagentsDescriptionReference
Nitro Group ReductionNitroareneH₂, Pd/C or Sn, HClA widely used, reliable method for creating aryl amines. libretexts.org
Sandmeyer ReactionAniline (forms diazonium salt)NaNO₂, H⁺; then CuCNWhile used for nitriles, it starts from an existing amino group. youtube.com
Electrochemical C-H AmidationAreneCopper salt (catalyst), Nitrile (N-source)A modern "green" method for direct C-N bond formation under mild conditions. nih.gov
Gabriel SynthesisAlkyl HalidePotassium phthalimide, then hydrolysisClassic method primarily for synthesizing primary alkyl amines. libretexts.org

Hydroxylation Approaches in Benzonitrile Synthesis

The introduction of a hydroxyl group can be achieved either by starting with a hydroxylated precursor or by performing a hydroxylation reaction on the aromatic ring. A patent for a related compound demonstrates an effective strategy where the hydroxyl group is carried through the synthesis from the 2-benzoxazolinone starting material. google.comgoogle.com

Other general hydroxylation methods include:

Oxidative Hydroxylation of Arylboronic Acids: This reaction involves the conversion of an arylboronic acid to a phenol (B47542) using an oxidizing agent, often hydrogen peroxide, in the presence of a base catalyst. researchgate.net

Enzymatic Hydroxylation: Biocatalytic methods using engineered enzymes, such as P450 monooxygenases, can achieve highly enantioselective hydroxylation of specific substrates. acs.org This approach offers a green and efficient route to chiral hydroxy nitriles. acs.org

Reaction Conditions and Catalytic Systems

The successful synthesis of this compound hinges on carefully controlled reaction conditions and, in many cases, the use of effective catalytic systems to ensure high yield and selectivity.

Optimization of Reaction Parameters (e.g., Temperature, Solvent, Reagents)

Bromination: The bromination of phenolic compounds is a key step. The choice of brominating agent and solvent is critical to control the regioselectivity and prevent over-bromination. For instance, in the synthesis of related bromophenols, various brominating agents have been employed. A study on the regioselective monobromination of phenols utilized potassium bromide (KBr) in conjunction with ZnAl-BrO3−-layered double hydroxides in a solution of acetic acid and water at 35°C. nih.gov Another approach involves the use of N-bromosuccinimide (NBS), a versatile and safer alternative to liquid bromine. cambridgescholars.com The reaction temperature for bromination is often kept low to enhance selectivity; for example, a patent for a related compound describes the addition of bromine at a temperature between 0-20°C. google.com

The choice of solvent can significantly impact the reaction's outcome. Dichloromethane has been identified as an effective solvent for the α-bromination of certain carbonyl compounds using NBS. researchgate.net For phenolic substrates, polar solvents are often employed.

Cyanation: The introduction of the nitrile group can be achieved through various methods, with the Sandmeyer and Rosenmund-von Braun reactions being classical examples. In a patent describing the synthesis of 3-hydroxy-4-aminobenzonitrile from a brominated precursor, the reaction was carried out using copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature, specifically 150°C for 6 hours. google.com The work-up procedure involved the addition of aqueous sodium cyanide (NaCN) to complex with residual copper salts. google.com

The table below summarizes key reaction parameters for analogous bromination and cyanation reactions, which can inform the optimization for the synthesis of this compound.

Reaction Step Parameter Condition/Reagent Rationale/Observation
BrominationTemperature0-35°CLower temperatures generally favor higher regioselectivity and prevent side reactions.
SolventAcetic Acid/Water, DichloromethaneThe choice depends on the substrate and brominating agent. Acetic acid can activate the brominating agent.
ReagentKBr/ZnAl-BrO3−-LDHs, NBS, BromineNBS is a safer alternative to liquid bromine. The KBr system offers a catalytic approach.
CyanationTemperature110-150°CHigh temperatures are often required to drive the reaction to completion, especially with less reactive aryl halides.
SolventDMF, Toluene (B28343)Polar aprotic solvents like DMF are effective in dissolving the reactants and facilitating the reaction.
ReagentCuCN, NaCN, Zn(CN)2Copper(I) cyanide is a common reagent, though catalytic systems with other cyanide sources are being developed.

Application of Modern Catalytic Methods (e.g., Copper-Catalyzed Reactions)

Modern synthetic chemistry has seen a shift from stoichiometric reagents to catalytic methods to improve efficiency and reduce waste. Copper-catalyzed reactions are particularly relevant for the cyanation step in the synthesis of this compound.

The traditional Rosenmund-von Braun reaction requires stoichiometric amounts of copper(I) cyanide and harsh reaction conditions. organic-chemistry.org However, recent advancements have led to the development of copper-catalyzed cyanation reactions that are more efficient and operate under milder conditions. An efficient copper-catalyzed domino halogen exchange-cyanation of aryl bromides has been developed using a catalytic amount of copper(I) iodide (CuI) with potassium iodide (KI) and N,N'-dimethylethylenediamine as a ligand in toluene at 110°C. nih.govorganic-chemistry.org This method avoids the use of large amounts of copper cyanide and polar solvents, simplifying product purification. nih.govorganic-chemistry.org

Copper-catalyzed methods can also utilize alternative cyanide sources. For instance, benzyl (B1604629) cyanide has been used as a cyanide anion surrogate in the copper-catalyzed cyanation of arenes. rsc.org Another approach involves the copper-mediated cyanation of aryl boronic acids using benzyl cyanide, facilitated by tert-butyl hydroperoxide (TBHP). researchgate.net These methods offer advantages in terms of safety and handling compared to traditional cyanide salts.

The table below presents a comparative overview of traditional versus modern copper-based cyanation methods.

Method Copper Reagent Cyanide Source Typical Conditions Advantages
Rosenmund-von BraunStoichiometric CuCNCuCNHigh temperature (up to 200°C), polar solvent (e.g., DMF, pyridine) organic-chemistry.orgWell-established classical method
Modern CatalyticCatalytic CuINaCN, KCN, Zn(CN)2Milder temperature (e.g., 110°C), non-polar solvent (e.g., toluene), ligand (e.g., diamine) nih.govorganic-chemistry.orgMilder conditions, lower copper waste, easier purification nih.govorganic-chemistry.org
Catalytic Copper SaltBenzyl CyanideAerobic conditions or with an oxidant (e.g., TBHP) rsc.orgresearchgate.netAvoids highly toxic alkali metal cyanides researchgate.net

Green Chemistry Considerations in the Synthesis of this compound

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several aspects can be considered to make the process more environmentally friendly.

One key area is the choice of brominating agent. Traditional methods often use elemental bromine, which is highly corrosive and hazardous. Greener alternatives include oxidative bromination methods that generate bromine in situ from a bromide salt. nih.gov For example, the use of a hydrogen peroxide-hydrogen bromide (H2O2-HBr) system is considered a green approach as the only byproduct is water. researchgate.net Similarly, using N-bromosuccinimide in an aqueous medium can also be a more environmentally benign option. researchgate.net

Solvent selection is another critical factor. Many organic solvents are volatile and can have significant environmental and health impacts. The development of reactions in greener solvents like water or ethanol (B145695), or even under solvent-free conditions, is a major goal of green chemistry. researchgate.netnih.gov For instance, a rapid and green synthesis of substituted phenols has been developed using hydrogen peroxide in ethanol at ambient conditions. nih.gov

Catalysis is a cornerstone of green chemistry. The use of catalytic amounts of reagents, such as in the modern copper-catalyzed cyanation reactions, is inherently greener than using stoichiometric amounts, as it reduces waste and often allows for milder reaction conditions. nih.govorganic-chemistry.org

The following table outlines some green chemistry considerations for the synthesis of this compound.

Green Chemistry Principle Application in Synthesis Specific Example/Method
Safer Solvents and Auxiliaries Replacing hazardous organic solvents.Using water or ethanol as a solvent for bromination. researchgate.netnih.gov
Catalysis Using catalytic instead of stoichiometric reagents.Employing catalytic CuI in the cyanation step instead of stoichiometric CuCN. nih.gov
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.In situ generation of the brominating agent from HBr/H2O2, where the byproduct is water. researchgate.net
Use of Renewable Feedstocks Not directly applicable from the provided search results but a general principle to consider.-
Reduce Derivatives Avoiding unnecessary protection/deprotection steps.Direct bromination of an appropriately substituted phenol or aniline derivative.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure.Exploring bromination reactions that proceed efficiently at room temperature. researchgate.net
Safer Chemistry for Accident Prevention Choosing less hazardous reagents.Using NBS as a solid, safer alternative to liquid bromine. cambridgescholars.com

Chemical Reactivity and Transformation Studies of 4 Amino 2 Bromo 3 Hydroxybenzonitrile

Electrophilic Aromatic Substitution Reactions on the Benzonitrile (B105546) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and the reactivity of 4-Amino-2-bromo-3-hydroxybenzonitrile in such reactions is significantly influenced by the electronic effects of its substituents.

Influence of Activating Functional Groups (Amino, Hydroxyl) on Reactivity

The benzonitrile ring in this compound is highly activated towards electrophilic attack due to the presence of the strongly electron-donating amino (-NH₂) and hydroxyl (-OH) groups. Both of these groups are powerful ortho, para-directors, meaning they increase the electron density at the positions ortho and para to themselves, thereby making these sites more susceptible to electrophilic substitution.

The activating influence of these groups stems from their ability to donate electron density to the aromatic ring via resonance. This delocalization of electrons stabilizes the positively charged intermediate (the arenium ion) formed during the EAS mechanism, thus lowering the activation energy of the reaction and increasing the reaction rate compared to unsubstituted benzene (B151609). The combined effect of the amino and hydroxyl groups renders the aromatic ring of this compound exceptionally nucleophilic.

Regioselectivity and Reaction Control in Substitution Processes

The positions on the aromatic ring of this compound are already substituted, which directs any further electrophilic substitution to the remaining available positions. The regioselectivity of these reactions is a delicate balance of the directing effects of the existing substituents.

Precise control of reaction conditions, such as the choice of electrophile, solvent, and temperature, is crucial to achieve selective substitution and avoid potential side reactions like oxidation of the electron-rich ring.

Nucleophilic Reactions Involving the Nitrile Moiety

The nitrile group (-C≡N) in this compound is a versatile functional group that can undergo a variety of nucleophilic reactions.

Hydrolysis and Amidation Pathways of the Nitrile Group

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. numberanalytics.comnumberanalytics.comlumenlearning.comsavemyexams.com The hydrolysis proceeds through an amide intermediate. lumenlearning.comsavemyexams.com

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the nitrile is protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the carbon of the nitrile. A series of proton transfers and tautomerization leads to the formation of an amide, which is then further hydrolyzed to the corresponding carboxylic acid. numberanalytics.comnumberanalytics.comlumenlearning.comsavemyexams.com

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation and tautomerization yield the amide, which is then saponified to the carboxylate salt. Acidification of the reaction mixture then gives the carboxylic acid. numberanalytics.comnumberanalytics.com

The direct conversion of the nitrile to an amide without complete hydrolysis to the carboxylic acid can also be achieved under controlled conditions. This process, known as partial hydrolysis or amidation, can be facilitated by specific reagents or catalysts.

Reactivity with Other Nucleophiles

The nitrile group can react with a range of other nucleophiles besides water and hydroxide ions. For instance, organometallic reagents such as Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. The electron-rich nature of the aromatic ring in this compound may influence the reactivity of the nitrile group in these transformations.

Transformations of the Bromine Substituent

The bromine atom on the aromatic ring serves as a valuable handle for further functionalization of the molecule, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common transformations for an aryl bromide like the one in this compound include:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. libretexts.orgmdpi.comnih.govnih.gov This is a versatile method for introducing a wide variety of aryl, heteroaryl, vinyl, or alkyl groups.

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a new C-N bond by coupling the aryl bromide with an amine. wikipedia.orglibretexts.orgbeilstein-journals.orgorganic-chemistry.org This reaction is highly valuable for the synthesis of substituted anilines and other nitrogen-containing aromatic compounds.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne, providing a route to aryl-substituted alkynes. wikipedia.orgorganic-chemistry.orglibretexts.org

Ullmann Condensation: This is a copper-catalyzed reaction that can be used to form C-O, C-N, and C-S bonds by coupling the aryl bromide with alcohols, amines, or thiols, respectively. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov

The success of these cross-coupling reactions often depends on the choice of catalyst, ligands, base, and solvent, and the electronic and steric properties of the substrates. The presence of the activating amino and hydroxyl groups on the same ring as the bromine in this compound could potentially influence the efficiency and outcome of these transformations.

Reagent/ReactionProduct Type
Electrophile (e.g., Br₂)Electrophilic Aromatic Substitution Product
H₃O⁺ / HeatCarboxylic Acid (via hydrolysis)
NaOH, H₂O / HeatCarboxylate Salt (via hydrolysis)
Arylboronic acid, Pd catalystBiaryl Compound (Suzuki Coupling)
Amine, Pd catalystArylamine (Buchwald-Hartwig Amination)
Alkene, Pd catalystSubstituted Alkene (Heck Reaction)
Terminal alkyne, Pd/Cu catalystArylalkyne (Sonogashira Coupling)
Alcohol/Amine/Thiol, Cu catalystAryl Ether/Amine/Thioether (Ullmann Condensation)

Cross-Coupling Reactions and Aryl Halide Chemistry

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar substrates, such as unprotected ortho-bromoanilines, suggests its potential to undergo such transformations. The amino and hydroxyl groups can influence the catalytic cycle, potentially requiring specific ligand and base combinations to achieve high yields. The reaction's success would depend on the electronic nature of the boronic acid or ester used.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The reactivity of this compound in this reaction would be influenced by the steric and electronic environment of the bromine atom, as well as the nature of the alkene coupling partner. The amino and hydroxyl groups may necessitate the use of specific catalyst systems to avoid side reactions.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. Although direct amination of this compound itself is not widely reported, the successful Buchwald-Hartwig amination of structurally related 2-bromo-13α-estrone derivatives bearing a hydroxyl group on the aromatic ring has been demonstrated. In these cases, Pd(OAc)2 was used as the catalyst with X-Phos as the ligand and KOt-Bu as the base, often under microwave irradiation to achieve good to excellent yields. This suggests that the bromo substituent of this compound is amenable to C-N bond formation with various amines under appropriate conditions.

Table 1: Potential Cross-Coupling Reactions of this compound This table is illustrative of potential reactions based on the reactivity of analogous compounds.

Reaction TypeCoupling PartnerPotential Product StructureCatalyst System (Example)
Suzuki-MiyauraArylboronic acid4-Amino-2-aryl-3-hydroxybenzonitrilePd(PPh₃)₄ / Base
HeckAlkene4-Amino-2-alkenyl-3-hydroxybenzonitrilePd(OAc)₂ / Ligand / Base
Buchwald-HartwigAmine4-Amino-2-(substituted amino)-3-hydroxybenzonitrilePd(OAc)₂ / X-Phos / KOt-Bu

Reduction and Dehalogenation Studies

The bromine atom and the nitrile group of this compound are susceptible to reduction under various conditions.

Catalytic Hydrogenation: This method is commonly employed for the reduction of functional groups. Catalytic hydrogenation of aryl bromides can lead to dehalogenation, replacing the bromine atom with a hydrogen atom. Studies on various aryl bromides have shown that this reduction can be achieved selectively in the presence of other functional groups, such as a cyano group, using catalysts like palladium on carbon (Pd/C) under neutral conditions. organic-chemistry.orgresearchwithrutgers.comcolab.ws The nitrile group itself can be reduced to a primary amine under more forcing hydrogenation conditions.

Reductive Dehalogenation: Besides catalytic hydrogenation, other methods for the reductive dehalogenation of aryl halides include the use of reducing agents like sodium borohydride (B1222165) in the presence of a catalyst, or dissolving metal reductions. The choice of reagent and conditions would determine the selectivity of the dehalogenation versus the reduction of the nitrile group.

Table 2: Potential Reduction and Dehalogenation Reactions This table outlines potential transformations based on general chemical principles.

Reaction TypeReagent(s)Potential Product
Catalytic Hydrogenation (Dehalogenation)H₂, Pd/C4-Amino-3-hydroxybenzonitrile (B1279274)
Catalytic Hydrogenation (Nitrile Reduction)H₂, Raney Nickel (harsher conditions)4-Amino-2-bromo-3-hydroxybenzylamine
Reductive DehalogenationNaBH₄ / Catalyst4-Amino-3-hydroxybenzonitrile

Derivatization Strategies for the Hydroxyl and Amino Groups

The phenolic hydroxyl and aromatic amino groups of this compound are key sites for derivatization, allowing for the synthesis of a wide range of analogs with potentially altered biological activities and physicochemical properties.

Etherification and Esterification of the Phenolic Hydroxyl

Etherification: The phenolic hydroxyl group can be converted to an ether through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While specific examples with this compound are scarce in the literature, the oxyalkylation of the closely related 3-bromo-4-hydroxybenzonitrile (B56826) has been reported. In this synthesis, the hydroxyl group was reacted with 1-bromo-2-methylpropane (B43306) in the presence of anhydrous potassium carbonate and potassium iodide in acetone (B3395972) to yield 3-bromo-4-isobutoxy benzonitrile. This demonstrates the feasibility of etherifying the hydroxyl group in this class of compounds.

Esterification: The hydroxyl group can also be acylated to form esters. This is typically achieved by reaction with an acid chloride or anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding acetate (B1210297) ester. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is another possibility, although it is more commonly used for the esterification of carboxylic acids.

Table 3: Derivatization of the Phenolic Hydroxyl Group This table provides examples of potential derivatization reactions.

Reaction TypeReagent(s)Product Name
Etherification (Williamson)Alkyl halide, Base (e.g., K₂CO₃)4-Amino-2-bromo-3-alkoxybenzonitrile
EsterificationAcid chloride/anhydride, Base4-Amino-2-bromo-3-acyloxybenzonitrile

Acylation and Alkylation of the Amino Functionality

Acylation: The primary amino group at the 4-position is nucleophilic and readily undergoes acylation with reagents such as acid chlorides, anhydrides, or isocyanates. For example, a patent for the synthesis of N-[2-hydroxy-4-cyanophenyl]-N'-[2-bromophenyl]urea describes the reaction of 4-amino-3-hydroxybenzonitrile with 2-bromophenyl isocyanate. This reaction forms a urea (B33335) linkage, which is a type of acylation. Similarly, reaction with acetic anhydride would yield the corresponding acetamide (B32628) derivative.

Alkylation: The amino group can also be alkylated. Reductive amination is a common method for this transformation, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride or sodium cyanoborohydride. harvard.edumasterorganicchemistry.com This would result in the formation of a secondary or tertiary amine, depending on the stoichiometry and reaction conditions. Direct alkylation with alkyl halides is also possible but can be prone to over-alkylation.

Table 4: Derivatization of the Amino Functionality This table illustrates potential derivatization pathways.

Reaction TypeReagent(s)Product Name
AcylationAcid chloride/anhydride, Base4-Acylamino-2-bromo-3-hydroxybenzonitrile
Urea FormationIsocyanateN-(3-bromo-4-cyano-2-hydroxyphenyl)urea derivative
Reductive AminationAldehyde/Ketone, Reducing Agent4-Alkylamino-2-bromo-3-hydroxybenzonitrile

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 2 Bromo 3 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Amino-2-bromo-3-hydroxybenzonitrile is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the amino and hydroxyl functional groups. The substitution pattern on the benzene (B151609) ring—with substituents at positions 1 (CN), 2 (Br), 3 (OH), and 4 (NH₂) leaves two aromatic protons at positions 5 and 6.

These two protons are adjacent and would split each other, appearing as a pair of doublets. The electron-donating amino and hydroxyl groups and the electron-withdrawing bromo and nitrile groups create a specific electronic environment that influences their chemical shifts. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Spectral Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 6.8 - 7.0 Doublet (d) ~8-9
H-6 7.2 - 7.4 Doublet (d) ~8-9
-NH₂ 4.0 - 5.5 Broad Singlet (br s) N/A

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has seven unique carbon atoms, which should result in seven distinct signals in the spectrum. The chemical shifts are influenced by the attached functional groups. The carbon atom of the nitrile group (C≡N) is characteristically found downfield. The six aromatic carbons will have shifts determined by the electronic effects of the four different substituents. Carbons directly attached to electronegative atoms like bromine, oxygen, and nitrogen will show significant shifts.

Predicted ¹³C NMR Spectral Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (-CN) 100 - 110
C2 (-Br) 110 - 120
C3 (-OH) 145 - 155
C4 (-NH₂) 140 - 150
C5 115 - 125
C6 125 - 135

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry is critical for unambiguously determining the elemental formula of a compound. For this compound, the molecular formula is C₇H₅BrN₂O. HRMS can measure the mass of the molecular ion with very high precision. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The calculated exact mass of the monoisotopic molecular ion ([M+H]⁺, using ⁷⁹Br) is a key confirmatory data point. nih.gov

HRMS Data for C₇H₅BrN₂O

Parameter Value
Molecular Formula C₇H₅BrN₂O
Molecular Weight 213.03 g/mol
Calculated Exact Mass ([M]⁺ with ⁷⁹Br) 211.95853 Da nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), provides insight into the compound's structure by analyzing its fragmentation pathways. nih.gov For this compound, the fragmentation process in positive ion mode would typically begin with the protonated molecule, [M+H]⁺. Common fragmentation pathways for aromatic compounds can involve the loss of small, stable neutral molecules. rsc.orglibretexts.org

Potential fragmentation pathways could include:

Loss of HCN: A common fragmentation for nitriles, leading to a significant fragment ion.

Loss of CO: Following rearrangement, the hydroxyl group could facilitate the loss of carbon monoxide.

Loss of Bromine: Cleavage of the C-Br bond could result in the loss of a bromine radical (Br•). youtube.com

These fragmentation patterns help to confirm the presence and connectivity of the various functional groups within the molecule.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, measures the vibrational energies of molecules. wikipedia.org The absorption of IR radiation or the scattering in Raman spectroscopy at specific frequencies corresponds to particular molecular vibrations (stretching, bending), which are characteristic of the functional groups present. wpmucdn.comudel.edumsu.edu

For this compound, the key functional groups each produce characteristic bands:

-NH₂ group: Will show N-H stretching vibrations, typically as two distinct bands for the symmetric and asymmetric stretches. udel.edu

-OH group: A broad O-H stretching band is expected, with its position and broadness influenced by hydrogen bonding.

-C≡N group: A sharp, intense absorption for the nitrile stretch is a key diagnostic peak. wpmucdn.com

Aromatic Ring: C=C stretching vibrations within the ring and C-H stretching and bending vibrations are characteristic. vscht.cz

C-Br group: The carbon-bromine stretch appears in the fingerprint region at lower wavenumbers.

Predicted Characteristic Vibrational Frequencies

Functional Group Vibration Type Predicted Frequency Range (cm⁻¹) Intensity
Phenolic -OH O-H Stretch 3200 - 3600 Strong, Broad
Aromatic -NH₂ N-H Stretch 3300 - 3500 Medium (two bands)
Aromatic C-H C-H Stretch 3000 - 3100 Medium to Weak
Nitrile -C≡N C≡N Stretch 2200 - 2280 Strong, Sharp
Aromatic Ring C=C Stretch 1400 - 1600 Medium to Strong
Phenolic -OH C-O Stretch 1200 - 1300 Strong
Aromatic -NH₂ C-N Stretch 1250 - 1350 Medium
Aromatic C-H C-H Out-of-plane Bend 750 - 900 Strong

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The –OH and –NH₂ stretching vibrations are typically observed in the high-frequency region of the spectrum, from 3500 to 3200 cm⁻¹. The O–H stretching band is generally broad due to hydrogen bonding, while the N–H stretching of a primary amine usually appears as two sharp bands corresponding to symmetric and asymmetric stretching modes. The nitrile group (–C≡N) exhibits a characteristic sharp absorption band in the range of 2260–2220 cm⁻¹. The C–Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹. Aromatic C–H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring are expected in the 1600–1450 cm⁻¹ region.

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Amino (–NH₂)Asymmetric & Symmetric Stretching3500 - 3300
Hydroxyl (–OH)Stretching (H-bonded)3400 - 3200 (broad)
Aromatic C–HStretching3100 - 3000
Nitrile (–C≡N)Stretching2260 - 2220
Aromatic C=CStretching1600 - 1450
Amino (–NH₂)Bending (Scissoring)1650 - 1580
Hydroxyl (–OH)Bending1440 - 1395
Carbon–Bromine (C–Br)Stretching600 - 500

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FTIR, FT-Raman spectroscopy provides information on molecular vibrations based on the Raman scattering effect. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. As with FTIR, specific experimental FT-Raman data for this compound is not available. However, a predictive analysis suggests that the nitrile (–C≡N) stretching vibration would be a prominent feature in the Raman spectrum, typically appearing as a strong, sharp band. The symmetric vibrations of the benzene ring are also expected to be strong in the Raman spectrum. In contrast, the polar –OH and –NH₂ groups, which are strong absorbers in the infrared, are generally weaker in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Crystal Data and Unit Cell Parameters

A thorough search of crystallographic databases reveals that the crystal structure of this compound has not been experimentally determined and reported. Consequently, there is no published data available for its crystal system, space group, and unit cell parameters.

Molecular Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without an experimentally determined crystal structure, a definitive analysis of the molecular packing and intermolecular interactions for this compound is not possible. However, based on the functional groups present in the molecule, it can be hypothesized that hydrogen bonding would play a significant role in its crystal packing. The amino (–NH₂) and hydroxyl (–OH) groups can act as both hydrogen bond donors and acceptors, while the nitrogen atom of the nitrile (–C≡N) group can act as a hydrogen bond acceptor. These interactions would likely lead to the formation of a complex three-dimensional network. Additionally, π-stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal structure.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the crystalline state is determined by a combination of intramolecular and intermolecular forces. For this compound, the relative orientation of the amino, hydroxyl, and nitrile substituents on the benzene ring would be of particular interest. However, in the absence of experimental crystallographic data, the specific conformation of the molecule in the solid state remains unknown.

Computational Chemistry and Theoretical Investigations of 4 Amino 2 Bromo 3 Hydroxybenzonitrile

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing valuable information about the binding mode and affinity.

The structure of 4-Amino-2-bromo-3-hydroxybenzonitrile, with its amino, hydroxyl, and nitrile functional groups, suggests its potential to interact with various biological macromolecules like enzymes and receptors. Molecular docking studies can be employed to screen this compound against a library of known biological targets to identify potential binding partners. These studies calculate a scoring function, often expressed as binding energy (in kcal/mol), which estimates the binding affinity. A lower binding energy typically indicates a more stable and favorable interaction.

For instance, given its structure, the compound could be docked against targets implicated in cancer or inflammation. The presence of hydrogen bond donors (amino and hydroxyl groups) and acceptors (nitrile and hydroxyl groups) allows for specific interactions within protein binding pockets. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. Theoretical docking studies would yield data predicting which targets the compound binds to most strongly, prioritizing them for further experimental validation.

Table 1: Example of Predicted Binding Affinities from a Hypothetical Molecular Docking Screen This table is illustrative and represents the type of data generated from molecular docking studies.

Biological TargetProtein Data Bank (PDB) IDPredicted Binding Energy (kcal/mol)Potential Therapeutic Area
Cyclooxygenase-2 (COX-2)5IKR-8.5Anti-inflammatory
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)4ASD-9.2Anticancer
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9Anti-inflammatory
Bromodomain-containing protein 4 (BRD4)3U5K-8.8Anticancer

Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional view of how a ligand fits into the active site of a protein. This allows for the elucidation of the specific molecular interactions that stabilize the ligand-protein complex. nih.gov For this compound, these interactions would likely include:

Hydrogen Bonds: The -NH2 and -OH groups can act as hydrogen bond donors, while the -OH and -C≡N groups can act as acceptors. These are critical for molecular recognition and high-affinity binding.

Hydrophobic Interactions: The benzene (B151609) ring can form hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic ring can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Analysis of the docked pose reveals the key amino acid residues involved in these interactions, providing a mechanistic understanding of the binding and guiding the rational design of more potent analogs. h-its.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net

A QSAR model for this compound would be developed as part of a larger study on a series of related benzonitrile (B105546) derivatives. The fundamental principle is that variations in the structure of the molecules lead to changes in their biological activity. mdpi.com By creating a dataset of these compounds and their experimentally measured activities (e.g., IC50 values for enzyme inhibition), a predictive model can be built. nih.gov

The model takes the form of a mathematical equation: Biological Activity = f(Molecular Descriptors)

Once a statistically valid QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized compounds based solely on their chemical structure. This allows researchers to prioritize the synthesis of compounds that are predicted to be most active, saving significant time and resources. nih.gov

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's physicochemical properties. researchgate.net For this compound, various descriptors can be computed. These are broadly categorized as constitutional, topological, electronic, and physicochemical.

Statistical methods, most commonly multiple linear regression (MLR) or partial least squares (PLS), are then used to correlate these descriptors with the observed biological activity. The goal is to identify the key descriptors that have the most significant impact on activity and to generate a robust predictive model. nih.gov

Table 2: Selected Computed Molecular Descriptors for this compound

DescriptorValueDescription
Molecular Weight213.03 g/molThe mass of one mole of the compound. nih.gov
XLogP31.3A measure of lipophilicity (water-octanol partition coefficient). nih.gov
Hydrogen Bond Donor Count2The number of hydrogen atoms attached to electronegative atoms (N, O). nih.gov
Hydrogen Bond Acceptor Count3The number of electronegative atoms (N, O) with lone pairs. nih.gov
Rotatable Bond Count1The number of bonds that allow free rotation. nih.gov
Topological Polar Surface Area (TPSA)70 ŲThe surface sum over all polar atoms, an indicator of drug transport properties. nih.gov

Electronic Structure Calculations

Electronic structure calculations, typically using methods like Density Functional Theory (DFT), provide fundamental insights into the electron distribution, reactivity, and stability of a molecule. ijcce.ac.ir

These calculations are used to determine key quantum chemical properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Another useful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. nih.gov This map is invaluable for understanding and predicting where a molecule will engage in electrostatic interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and the π-system of the ring, indicating sites susceptible to electrophilic attack. researchgate.netresearchgate.net

Table 3: Example of Quantum Chemical Descriptors from Electronic Structure Calculations This table is illustrative and represents the type of data generated from DFT calculations.

Quantum Chemical ParameterTypical Value (eV)Significance
Energy of HOMO (EHOMO)-5.0 to -7.0Relates to ionization potential and electron-donating ability. nih.gov
Energy of LUMO (ELUMO)-1.0 to -2.5Relates to electron affinity and electron-accepting ability. nih.gov
HOMO-LUMO Gap (ΔE)~4.0 to 5.0Indicates chemical reactivity and kinetic stability. researchgate.net
Dipole Moment~3.0 to 5.0 DebyeMeasures the overall polarity of the molecule.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. nih.gov By applying DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, a detailed picture of bond lengths, bond angles, and dihedral angles for this compound can be generated. These calculations yield the most stable, low-energy conformation of the molecule.

The optimized geometry provides insights into the spatial arrangement of the amino, bromo, hydroxyl, and nitrile functional groups on the benzene ring. This information is critical for understanding potential steric hindrances and the molecule's ability to interact with other chemical species.

Furthermore, DFT calculations can elucidate various electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly valuable as it visualizes the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the electronegative oxygen, nitrogen, and bromine atoms are expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential.

Table 1: Calculated Geometric Parameters for this compound using DFT

ParameterBond Length (Å)Bond Angle (°)
C-Br1.905C-C-Br: 120.5
C-OH1.362C-C-O: 119.8
C-NH21.385C-C-N: 121.2
C≡N1.158C-C≡N: 178.9

Note: The data in this table is representative and based on typical values for similar molecular structures calculated using DFT methods.

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the amino and hydroxyl substituents, which can donate electron density. Conversely, the LUMO is expected to be distributed over the nitrile group and the benzene ring, which can act as electron acceptors.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. A high electrophilicity index, for instance, would suggest that this compound is a strong electrophile.

Table 2: Calculated Quantum Chemical Descriptors for this compound

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)4.64
Electronegativity (χ)3.57
Chemical Hardness (η)2.32
Global Electrophilicity Index (ω)2.75

Note: The data presented in this table is hypothetical and serves as an illustrative example of the quantum chemical descriptors that can be derived from a HOMO-LUMO analysis.

Reaction Mechanism Elucidation through Computational Simulation

Computational simulations are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By modeling the interaction of this compound with various reagents, it is possible to identify transition states, reaction intermediates, and the activation energies associated with different reaction pathways.

For example, in studying the substitution of the bromine atom, computational models can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. Similarly, the reactivity of the amino, hydroxyl, and nitrile groups can be investigated to predict the most likely products of various chemical transformations. These simulations provide a level of detail that is often difficult to obtain through experimental methods alone, offering a step-by-step view of how bonds are broken and formed.

Molecular Dynamics Simulations to Understand Conformation and Solvent Interactions

While DFT calculations provide information about a molecule in a static, low-energy state, molecular dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov By simulating the movement of atoms and the interactions between the solute (this compound) and solvent molecules, MD can reveal the conformational flexibility of the molecule and the nature of its interactions with the surrounding environment.

These simulations can show how the molecule's conformation changes in different solvents, which can have a significant impact on its reactivity and biological activity. For instance, the orientation of the hydroxyl and amino groups may be influenced by hydrogen bonding with polar solvent molecules. Understanding these solvent effects is crucial for predicting the molecule's behavior in realistic chemical and biological systems. MD simulations can also be used to study how the molecule might bind to a biological target, such as an enzyme or receptor, providing a dynamic picture of the binding process.

Applications of 4 Amino 2 Bromo 3 Hydroxybenzonitrile in Advanced Organic Synthesis

Building Block in the Construction of Complex Organic Molecules

In the paradigm of complex molecule synthesis, the "building block" approach, which utilizes pre-functionalized scaffolds, is a cornerstone of efficiency and innovation. 4-Amino-2-bromo-3-hydroxybenzonitrile serves as an exemplary building block, offering chemists multiple reactive sites that can be addressed selectively to construct elaborate structures. researchgate.netenamine.net The presence of nucleophilic (amino, hydroxyl) and electrophilic centers, along with a modifiable aryl bromide, provides a platform for sequential and orthogonal chemical modifications.

The differential reactivity of the functional groups is key to its application. For instance, the amino and hydroxyl groups can be selectively protected or derivatized, while the bromine atom can participate in a host of cross-coupling reactions. The nitrile group can be retained as a key structural feature or transformed into other functionalities such as amines or carboxylic acids. This multi-functionality allows for the generation of diverse molecular libraries from a single, advanced intermediate. musechem.comresearchgate.net

Table 1: Functional Groups of this compound and Their Synthetic Potential

Functional Group Position Type Common Reactions
Amino (-NH₂) 4 Nucleophilic Acylation, Alkylation, Diazotization, Amide bond formation
Bromo (-Br) 2 Halogen Palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), Nucleophilic aromatic substitution
Hydroxyl (-OH) 3 Nucleophilic Etherification (Williamson), Esterification, O-Alkylation
Nitrile (-CN) 1 Electrophilic Hydrolysis to carboxylic acid, Reduction to amine, Addition of organometallics (Grignard) to form ketones

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products in a single step from three or more starting materials. nih.gov The structure of this compound, particularly the presence of a primary aromatic amine, makes it a suitable candidate for various MCRs. For example, it can serve as the amine component in isonitrile-based MCRs like the Ugi or Passerini reactions, which are widely used to generate peptidomimetics and other biologically active compounds.

Furthermore, its participation in reactions that build heterocyclic scaffolds is highly plausible. For instance, in a Povarov-type reaction, it could react with an aldehyde and an alkene to form substituted quinolines. Similarly, it could be employed in Biginelli-like or Hantzsch-type condensations to access other fused heterocyclic systems. frontiersin.orgbeilstein-journals.org The strategic advantage of using this compound in MCRs is the introduction of its inherent functionalities (bromo, hydroxyl, nitrile) directly into the complex product, providing immediate handles for further diversification. nih.gov

Synthesis of Heterocyclic Compounds

The construction of heterocyclic rings is a central theme in drug discovery, as these scaffolds are present in a vast number of natural products and pharmaceuticals. This compound is an ideal starting material for synthesizing substituted heterocycles.

Benzofuran (B130515) is a privileged heterocyclic core found in many bioactive compounds. rsc.orgnih.gov The synthesis of benzofurans often involves the cyclization of precursors containing a phenol (B47542) and a suitably positioned functional group. The ortho-hydroxybenzonitrile motif within this compound is a classic precursor for forming a furan (B31954) ring fused to the benzene (B151609) core.

One common synthetic strategy involves the reaction of a phenol with an α-haloketone or a related synthon. In the case of this compound, the hydroxyl group can be alkylated with a molecule like chloroacetonitrile, followed by an intramolecular cyclization (Thorpe-Ziegler reaction) to form a 3-aminobenzofuran derivative. researchgate.net This approach directly yields a highly functionalized benzofuran scaffold, retaining the original amino and bromo substituents for subsequent modifications.

Table 2: Representative Synthetic Pathway to Substituted Benzofurans

Step Reaction Reagents Intermediate/Product
1 O-Alkylation This compound + Chloroacetonitrile, K₂CO₃ 2-((4-amino-2-bromo-3-cyanophenyl)oxy)acetonitrile
2 Intramolecular Cyclization Base (e.g., KOH in Ethanol) 3,5-Diamino-6-bromobenzofuran-2-carboxamide

Beyond simple benzofurans, the multiple reactive sites on this compound facilitate the construction of more complex, multi-ring fused heterocyclic systems. researchgate.netrsc.org The amino group, in particular, can be used as a nucleophilic handle to build an additional ring onto the benzonitrile (B105546) framework.

For example, the amino group can be acylated and then cyclized to form benzoxazoles or related heterocycles. Alternatively, it can participate in condensation reactions with 1,3-dicarbonyl compounds to form fused pyrimidine (B1678525) rings, such as in the Friedländer annulation, leading to quinoline (B57606) derivatives. The ability to first perform a cross-coupling reaction at the bromine site and then execute a cyclization involving the amino or hydroxyl group allows for the synthesis of intricate, three-dimensional molecules from a relatively simple starting material.

Role in the Preparation of Aryl Halides and Nitrile-Containing Compounds

The dual presence of a bromine atom and a nitrile group makes this compound a key intermediate for preparing a wide array of substituted aryl halides and nitrile-containing compounds.

The bromine atom serves as a versatile handle for modern cross-coupling chemistry. nih.gov Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) reactions can be performed at this position. beilstein-journals.orgnih.govorganic-chemistry.org These reactions are fundamental to medicinal chemistry for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of virtually any desired substituent at the 2-position of the ring. This capability is crucial for structure-activity relationship (SAR) studies in drug development. nih.govfrontiersin.org

Simultaneously, the nitrile group is a valuable functional group in its own right. It can act as a bioisostere for other groups or be a key pharmacophore. It can also be chemically transformed. For instance, the nitrile can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄), or hydrolyzed under acidic or basic conditions to yield a carboxylic acid. libretexts.org Furthermore, the addition of Grignard reagents to the nitrile provides a route to ketones. libretexts.org This flexibility allows chemists to modify the core structure via the aryl bromide and then fine-tune the properties of the molecule by transforming the nitrile group.

Table 3: Common Transformations of the Aryl Bromide and Nitrile Groups

Functional Group Transformation Reagents Product Functional Group
Aryl Bromide Suzuki Coupling R-B(OH)₂, Pd catalyst, Base Aryl-Aryl
Aryl Bromide Sonogashira Coupling R-C≡CH, Pd/Cu catalyst, Base Aryl-Alkyne
Aryl Bromide Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base Aryl-Amine
Nitrile Reduction LiAlH₄ or H₂, Catalyst Primary Amine (-CH₂NH₂)
Nitrile Hydrolysis H₃O⁺ or OH⁻, Heat Carboxylic Acid (-COOH)
Nitrile Grignard Reaction R-MgBr, then H₃O⁺ Ketone (-C(=O)R)

Investigation of Biological Activities and Structure Activity Relationships of 4 Amino 2 Bromo 3 Hydroxybenzonitrile Analogues

Antimicrobial Property Research

The antimicrobial potential of compounds structurally related to 4-Amino-2-bromo-3-hydroxybenzonitrile has been a subject of scientific inquiry. Research in this area has focused on both antibacterial and antifungal activities, revealing promising, albeit not yet fully elucidated, capabilities.

Studies Against Bacterial Strains

Investigations into the antibacterial effects of brominated phenolic compounds have shown that the presence and position of the bromine atom, along with other functional groups, can significantly influence their activity. While specific studies on this compound are limited in publicly available research, studies on analogous structures provide insight into its potential. For instance, various bromophenol derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

One study on bromophenol derivatives reported Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Pseudomonas aeruginosa. While not the exact compound , these findings for structurally similar molecules suggest that the bromo- and hydroxy-substituted benzene (B151609) ring is a key pharmacophore for antibacterial action.

Below is a representative data table of MIC values for various bromophenol derivatives against selected bacterial strains, illustrating the potential activity of this class of compounds.

Compound/DerivativeStaphylococcus aureus MIC (µg/mL)Pseudomonas aeruginosa MIC (µg/mL)
Bromophenol Derivative 112780
Bromophenol Derivative 224780
Ampicillin10Inactive
Tetracycline3070

This table presents data for analogous bromophenol derivatives to indicate the potential antibacterial activity of this chemical class.

Exploration of Antifungal Activity

The exploration of antifungal properties of brominated compounds has also yielded promising results. The structural features of this compound, particularly the halogen and hydroxyl groups, are often associated with antifungal efficacy. Research on related brominated heterocyclic compounds has demonstrated their ability to inhibit the growth of various fungal pathogens.

For example, studies on novel bromo-chloro-phenylsulfonyl-phenylethanone derivatives have shown significant antifungal activity against several Candida species. The MIC values for some of these compounds were found to be in the low microgram per milliliter range, indicating potent activity.

The following table summarizes the antifungal activity of a representative brominated compound against different Candida strains.

Fungal StrainMIC Range (µg/mL)
Candida albicans0.00195–0.0078
Candida glabrataData not available
Candida parapsilosisData not available

This table showcases data for an analogous brominated compound to highlight the potential antifungal activity of this chemical family.

Anticancer Activity Studies

The investigation of this compound analogues in the context of cancer research has uncovered potential antiproliferative effects. These studies are crucial in the ongoing search for novel therapeutic agents for various malignancies.

Inhibition of Cancer Cell Proliferation in Cell Line Models

Research has indicated that derivatives with structural similarities to this compound can inhibit the growth of various cancer cell lines. researchgate.net The antiproliferative activity is often influenced by the specific substitutions on the benzene ring. researchgate.net Studies on bromophenol derivatives have demonstrated their cytotoxic effects against a range of human cancer cell lines.

For instance, certain bromophenol derivatives incorporating an indolin-2-one moiety have shown potent activity against cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and HCT116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values for some of these compounds were in the low micromolar range, indicating significant cytotoxic potential.

A representative summary of the anticancer activity of selected bromophenol derivatives is presented in the table below.

Cell LineIC50 Value (µM) - Derivative AIC50 Value (µM) - Derivative B
A549 (Lung)1.5 - 3.52.0 - 4.0
HepG2 (Liver)2.0 - 4.52.5 - 5.0
HCT116 (Colon)1.0 - 3.01.5 - 3.5

This table contains data for analogous bromophenol derivatives to illustrate the potential anticancer activity of this class of compounds.

Mechanisms of Action in Anticancer Research

Understanding the mechanism by which these compounds exert their anticancer effects is a key area of research. For compounds structurally similar to this compound, it is suggested that they may induce apoptosis (programmed cell death) in cancer cells. researchgate.net One proposed mechanism involves the activation of caspase pathways, which are central to the apoptotic process. researchgate.net The presence of the amino, hydroxyl, and nitrile functional groups may allow these molecules to interact with biological targets such as enzymes or receptors, thereby modulating their activity and influencing cellular pathways. researchgate.net

Enzyme Inhibition Studies

Research into structurally related compounds has shown inhibitory activity against enzymes like tyrosinase. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest in the treatment of hyperpigmentation disorders. For example, certain (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one analogues have been identified as potent tyrosinase inhibitors, with IC50 values significantly lower than that of the standard inhibitor, kojic acid.

The following table provides an example of the enzyme inhibitory activity of a related compound.

EnzymeCompoundIC50 Value (µM)
Mushroom Tyrosinase(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one4.1 ± 0.6
Mushroom TyrosinaseKojic Acid (Standard)22.0 ± 4.7

This table presents data for an analogous compound to demonstrate the potential for enzyme inhibition within this chemical family.

Identification of Target Enzymes

Research into the biological targets of this compound and its analogues has identified potential interactions with several key enzyme families. Notably, compounds with a benzonitrile (B105546) scaffold have been investigated as inhibitors of tyrosinase and Janus kinases (JAKs) .

Tyrosinase is a crucial copper-containing enzyme involved in melanin biosynthesis. nih.govresearchgate.net Its inhibition is a key strategy for the development of agents targeting hyperpigmentation. nih.govresearchgate.net The structural features of this compound, particularly the phenolic hydroxyl group, make it a candidate for interaction with the active site of tyrosinase.

Janus kinases are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, which are integral to the immune response and cell growth. nih.govmdpi.com The inhibition of JAKs is a therapeutic approach for various inflammatory diseases and cancers. nih.govmdpi.com Small molecule inhibitors targeting the ATP-binding site of JAKs often feature heterocyclic scaffolds, and some reported JAK inhibitors incorporate a benzonitrile moiety. nih.gov

Kinetics of Enzyme Inhibition

While specific kinetic data for the direct inhibition of enzymes by this compound is not extensively documented in publicly available literature, analysis of structurally related compounds provides valuable insights into its potential inhibitory activities.

Tyrosinase Inhibition:

Studies on various benzonitrile derivatives have demonstrated their capacity to inhibit mushroom tyrosinase. For instance, a novel synthetic compound, (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), which shares the bromo- and hydroxy-substituted benzene ring with this compound, exhibited a strong dose-dependent inhibitory effect on mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) for MHY1498 was determined to be 4.1 ± 0.6 μM , which is significantly more potent than the commonly used tyrosinase inhibitor, kojic acid (IC50 = 22.0 ± 4.7 μM). mdpi.com Kinetic analysis of MHY1498 revealed a competitive inhibition mechanism, suggesting that it vies with the substrate for binding to the enzyme's active site. mdpi.com

Further research on other benzonitrile compounds has also reported tyrosinase inhibitory activity, with IC50 values varying based on the substitution pattern on the benzene ring. nih.gov

Interactive Data Table: Tyrosinase Inhibition by Related Compounds

CompoundTarget EnzymeIC50 Value (μM)Inhibition Type
(Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498)Mushroom Tyrosinase4.1 ± 0.6Competitive
Kojic Acid (Reference)Mushroom Tyrosinase22.0 ± 4.7Not Specified

Janus Kinase (JAK) Inhibition:

The development of selective JAK inhibitors is a significant area of pharmaceutical research. While direct kinetic data for this compound is unavailable, the general principle for many JAK inhibitors involves targeting the highly conserved ATP-binding site of the kinase domain. mdpi.comnih.gov The selectivity of these inhibitors for different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) is a critical aspect of their therapeutic profile and is influenced by the specific chemical structure of the inhibitor. nih.govfrontiersin.org First-generation JAK inhibitors often exhibit less selectivity, while second-generation inhibitors are designed for greater isoform specificity. mdpi.com The potency of these inhibitors is typically expressed in terms of IC50 values, which can vary significantly depending on the specific JAK isoform and the assay conditions. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of this compound analogues is intricately linked to their chemical structure. Modifications to the functional groups and their positions on the benzonitrile ring can profoundly impact their inhibitory potency and selectivity.

Impact of Functional Group Modifications on Biological Activity

The primary functional groups of this compound—the amino (-NH2), bromo (-Br), hydroxyl (-OH), and nitrile (-CN) groups—each play a role in its potential biological activity.

Hydroxyl Group: The phenolic hydroxyl group is often crucial for the tyrosinase inhibitory activity of small molecules. It can chelate the copper ions within the active site of the enzyme, a common mechanism for tyrosinase inhibitors. nih.gov The presence and position of the hydroxyl group are therefore expected to be key determinants of potency.

Bromo Group: The bromine atom is a bulky, lipophilic substituent that can influence the compound's pharmacokinetic properties. In the context of enzyme inhibition, it can form halogen bonds or engage in other non-covalent interactions within the binding pocket, which can either enhance or diminish activity depending on the specific steric and electronic environment of the target.

Nitrile Group: The nitrile group is a polar functional group that can act as a hydrogen bond acceptor. In some classes of enzyme inhibitors, the nitrile group has been shown to form covalent bonds with cysteine residues in the active site, leading to irreversible inhibition.

Regiochemical Effects on Biological Potency

The specific arrangement of substituents on the benzonitrile ring—the regiochemistry—is a critical factor in determining the biological potency of these analogues.

For tyrosinase inhibitors, the relative positions of the hydroxyl group and other substituents are paramount. For example, in many potent phenolic tyrosinase inhibitors, a hydroxyl group at the C4 position is a common feature. The presence of a bulky substituent ortho to the hydroxyl group can influence the conformation of the molecule and its fit within the enzyme's active site.

Future Research Directions and Emerging Methodologies for 4 Amino 2 Bromo 3 Hydroxybenzonitrile

Development of Novel and More Efficient Synthetic Pathways

Potential strategies for improving synthesis could involve:

Convergent Synthesis: Designing routes where key fragments of the molecule are synthesized separately and then combined in the final steps.

Late-Stage Functionalization: Introducing the bromo, amino, or hydroxyl groups at a later stage in the synthesis of a simpler benzonitrile (B105546) core.

Biocatalysis: Employing enzymes to carry out specific transformations with high selectivity and under mild conditions, reducing the need for protecting groups and harsh reagents.

One area of exploration could be the optimization of reaction sequences starting from commercially available precursors like 4-hydroxybenzonitrile, focusing on improving yields and reducing the number of steps involved in processes such as bromination and amination. researchgate.net

Exploration of Advanced Catalytic Systems for Synthesis and Transformation

The use of advanced catalytic systems represents a significant opportunity to enhance the synthesis and subsequent transformation of 4-amino-2-bromo-3-hydroxybenzonitrile. Transition-metal catalysis, for instance, could offer more efficient methods for C-H activation, cross-coupling reactions, and the introduction of functional groups.

Future research may focus on:

Palladium or Copper Catalysis: For the efficient introduction of the amino or cyano groups onto a pre-brominated phenolic precursor.

Photoredox Catalysis: Utilizing light to drive reactions under mild conditions, potentially enabling unique transformations that are not accessible through traditional thermal methods.

Organocatalysis: Using small organic molecules as catalysts to avoid the cost and potential toxicity of metal-based catalysts.

The table below outlines potential catalytic approaches for key synthetic steps.

Catalytic SystemPotential Application in SynthesisAdvantages
Palladium(0) ComplexesCyanation of an aryl halide precursorHigh efficiency and functional group tolerance
Copper(I) CatalystsAmination of an aryl halideLower cost compared to palladium
Photoredox CatalystsLate-stage functionalizationMild reaction conditions, high selectivity

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated platforms is an emerging methodology that could revolutionize the production of this compound. amidetech.com Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch synthesis. nih.gov

Key benefits include:

Enhanced Safety: Better control over reaction temperature and pressure, especially for potentially hazardous reactions.

Improved Reproducibility and Scalability: Precise control over reaction parameters leads to more consistent product quality and allows for easier scaling of production. nih.gov

Automated synthesis platforms can further accelerate the discovery and optimization of reaction conditions by performing numerous experiments in parallel. beilstein-journals.org This high-throughput approach can rapidly identify the optimal catalysts, solvents, and temperatures for the synthesis of this compound and its derivatives. mit.educhemrxiv.org

Advanced Computational Predictive Modeling for Enhanced Drug Discovery and Materials Science

Advanced computational modeling is a powerful tool for predicting the properties and potential applications of this compound, thereby guiding experimental efforts. nih.gov In drug discovery, computational methods can be used to screen the compound against various biological targets and to predict its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). frontiersin.org

Computational approaches that are likely to be employed include:

Molecular Docking: To predict the binding affinity and mode of interaction of the compound with protein targets.

Quantum Mechanics (QM) Methods: Such as Density Functional Theory (DFT), to understand the electronic structure and reactivity of the molecule. frontiersin.org

Machine Learning and AI: To develop quantitative structure-activity relationship (QSAR) models that can predict the biological activity of novel derivatives. researchgate.net

The following table summarizes key computational methods and their applications.

Computational MethodApplicationPredicted Outcome
Molecular DockingVirtual screening against protein targetsIdentification of potential biological activity
ADMET PredictionIn silico pharmacokineticsAssessment of drug-likeness and potential toxicity
Density Functional Theory (DFT)Electronic structure analysisUnderstanding of reactivity and spectroscopic properties

In materials science, computational modeling can be used to predict properties such as electronic conductivity, optical properties, and thermal stability, guiding the design of new materials based on the this compound scaffold.

Exploration of New Derivatization Reactions for Diverse Applications

Future research will undoubtedly focus on the derivatization of this compound to create a library of new compounds with diverse properties and applications. The three functional groups—amino, hydroxyl, and nitrile—offer multiple handles for chemical modification.

Potential derivatization strategies include:

N-Acylation/Alkylation: Modification of the amino group to form amides or substituted amines, which can modulate biological activity.

O-Alkylation/Esterification: Conversion of the hydroxyl group to ethers or esters, altering the compound's solubility and electronic properties.

Nitrile Group Transformations: Hydrolysis to a carboxylic acid, reduction to an amine, or conversion to a tetrazole ring, each yielding a new class of compounds with distinct chemical properties.

Cross-Coupling Reactions: Using the bromo substituent as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

By systematically exploring these derivatization pathways, researchers can generate a wide range of novel molecules for screening in drug discovery programs, for the development of new functional materials, and for use as intermediates in the synthesis of more complex chemical structures.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.